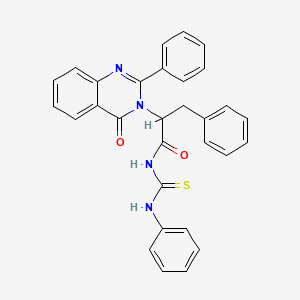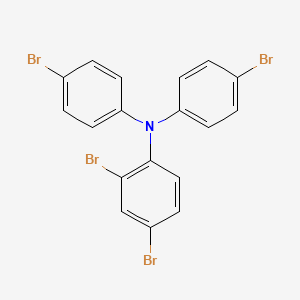
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline is a chemical compound with the molecular formula C18H11Br4N. It is known for its applications in various fields, including organic electronics and materials science. The compound is characterized by the presence of bromine atoms at specific positions on the phenyl rings, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N,N-bis(4-bromophenyl)aniline typically involves the bromination of N,N-bis(4-bromophenyl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and may require heating to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Substitution: Grignard reagents, organolithium compounds.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline has several scientific research applications:
Organic Electronics: It is used as a building block for hole transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the synthesis of polytriarylamine semiconductors, which are essential for various electronic applications.
Chemical Research: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-N,N-bis(4-bromophenyl)aniline involves its interaction with specific molecular targets. The bromine atoms on the phenyl rings can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis(4-bromophenyl)aniline
- 4,4’-Dibromotriphenylamine
- 2,4-Dibromoaniline
Uniqueness
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline is unique due to the specific positioning of the bromine atoms, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control of electronic characteristics, such as in organic electronics and materials science .
Propriétés
Numéro CAS |
73087-80-6 |
|---|---|
Formule moléculaire |
C18H11Br4N |
Poids moléculaire |
560.9 g/mol |
Nom IUPAC |
2,4-dibromo-N,N-bis(4-bromophenyl)aniline |
InChI |
InChI=1S/C18H11Br4N/c19-12-1-6-15(7-2-12)23(16-8-3-13(20)4-9-16)18-10-5-14(21)11-17(18)22/h1-11H |
Clé InChI |
AZALBCPWZPOLEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
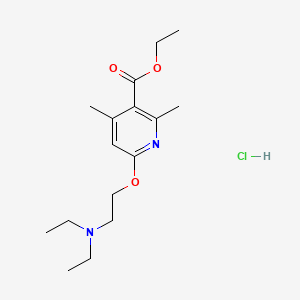
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
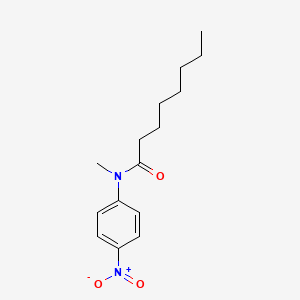
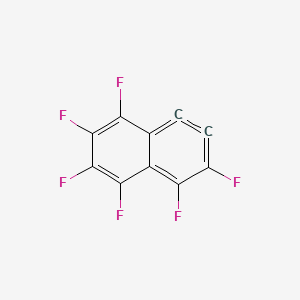
![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)
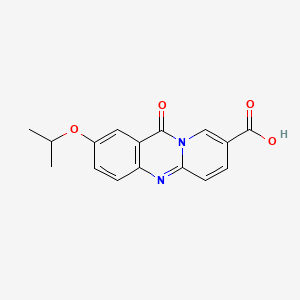
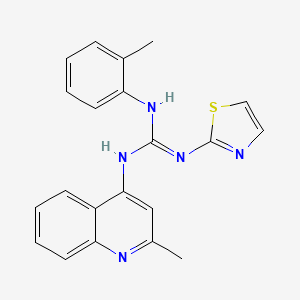
![4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine](/img/structure/B14458035.png)
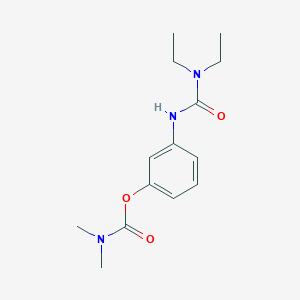
![2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14458047.png)

